Rotational Barrier: 2-(2-Thienyl)furan Exhibits Intermediate Conformational Rigidity Between Bithiophene and Bifuran
High-level ab initio calculations at the CCSD(T)/CBS level demonstrate that the rotational barrier around the inter-ring C–C bond in 2-(2-thienyl)furan is approximately 3.0 kcal mol⁻¹, falling precisely halfway between the barriers for 2,2′-bithiophene (ca. 2.0 kcal mol⁻¹) and 2,2′-bifuran (ca. 4.0 kcal mol⁻¹) [1]. Additionally, the energy difference between the planar syn and anti conformations is only 0.3 kcal mol⁻¹ for 2-(2-thienyl)furan, compared to 0.4 kcal mol⁻¹ for bithiophene and 2.0 kcal mol⁻¹ for bifuran [1].
| Evidence Dimension | Rotational barrier height (kcal mol⁻¹) |
|---|---|
| Target Compound Data | ≈3.0 |
| Comparator Or Baseline | 2,2′-Bithiophene: ca. 2.0; 2,2′-Bifuran: ca. 4.0 |
| Quantified Difference | 2-(2-Thienyl)furan is 1.0 kcal mol⁻¹ higher than bithiophene and 1.0 kcal mol⁻¹ lower than bifuran |
| Conditions | CCSD(T)/CBS level of theory; electronic energies in gas phase |
Why This Matters
The intermediate rotational barrier directly influences the balance between conformational flexibility and π-conjugation planarity, a critical factor governing charge carrier mobility in organic semiconductor devices.
- [1] Perkins, M. A.; Cline, L. M.; Tschumper, G. S. Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. Journal of Physical Chemistry A 2021, 125 (28), 6228-6237. View Source
